Edoxaban 4-Carboxylic Acid is a significant metabolite of edoxaban, an oral anticoagulant that inhibits factor Xa, thereby preventing thrombus formation. Edoxaban itself is primarily utilized to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. The conversion of edoxaban to its 4-carboxylic acid form occurs predominantly through enzymatic processes involving carboxylesterase-1 and cytochrome P450 enzymes in the human body . This metabolite retains comparable anti-factor Xa activity to that of the parent compound, indicating its potential relevance in therapeutic efficacy and safety profiles.
Edoxaban 4-Carboxylic Acid is classified as a pharmaceutical compound, specifically a metabolite derived from the anticoagulant drug edoxaban. The compound is synthesized endogenously within the body after the administration of edoxaban. Its classification falls under anticoagulants, which are agents that inhibit blood coagulation processes.
The synthesis of Edoxaban 4-Carboxylic Acid can be achieved through various methods, primarily focusing on hydrolysis reactions facilitated by specific enzymes. The main pathways for its formation include:
The enzymatic conversion process typically occurs in the liver and involves various phases of metabolism, including phase I (oxidation) and phase II (conjugation). The stability and reactivity of edoxaban under physiological conditions facilitate these transformations.
The molecular structure of Edoxaban 4-Carboxylic Acid can be represented as follows:
The compound features a carboxylic acid functional group, which is crucial for its solubility and interaction with biological systems. The structural formula indicates the presence of multiple functional groups that contribute to its pharmacological activity.
Edoxaban 4-Carboxylic Acid participates in several chemical reactions:
The reactivity profile of Edoxaban 4-Carboxylic Acid is influenced by its functional groups, particularly the carboxylic acid which can donate protons and participate in hydrogen bonding interactions within biological systems.
Edoxaban 4-Carboxylic Acid functions primarily as an inhibitor of factor Xa, similar to its parent compound edoxaban. The mechanism involves:
Edoxaban 4-Carboxylic Acid is primarily studied for its role as a metabolite in pharmacokinetic studies related to edoxaban therapy. Its applications include:
Recent advances in Edoxaban intermediate synthesis have focused on improving efficiency and scalability while minimizing purification complexity. A pivotal innovation involves the acid-catalyzed deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using methylsulfonic acid in acetonitrile solvent, achieving near-quantitative yields (>94%) of the amine salt intermediate. This method replaces traditional hydrochloric acid or trifluoroacetic acid deprotection, reducing side reactions and simplifying downstream processing [1] [6]. The reaction proceeds under mild conditions (25–60°C) and enables direct crystallization by water addition, eliminating the need for chromatographic purification.
Flow chemistry integration has addressed stability issues in aziridine intermediate formation during the stereoselective synthesis of the 1,2-cis-diamine moiety. By implementing a continuous flow system with precise temperature control (–20°C to 0°C), researchers suppressed degradation pathways that plagued batch processes, improving overall yield by 22% [3]. Additionally, enzymatic resolution using lipases has replaced diastereomeric salt crystallization for chiral lactone intermediates, enhancing enantiomeric excess (ee >99.5%) and reducing yield loss [3].
Table 1: Comparative Analysis of Intermediate Synthesis Methods
| Synthetic Step | Traditional Approach | Improved Methodology | Advantage |
|---|---|---|---|
| Boc Deprotection | HCl/TFA in dichloromethane | MeSO₃H in acetonitrile | 94% yield; no column purification needed |
| Chiral Resolution | Diastereomeric salt crystallization | Candida antarctica lipase B | >99.5% ee; 45% yield (theoretical max 50%) |
| Aziridine Formation | Batch reactor at –10°C | Continuous flow at –20°C | 22% yield increase; suppressed degradation |
Deuterium incorporation at strategic positions has emerged as a powerful tool for probing reaction mechanisms and optimizing Edoxaban synthetic pathways. The Ca(II)-HFIP-mediated reductive deutero-amination enables site-selective α-deuteration of glycine derivatives using d₂-Hantzsch ester as a deuterium source. This method achieves exceptional deuteration efficiency (>99%) under ambient conditions and accommodates diverse substrates, including amino acids, peptides, and ketoester precursors relevant to Edoxaban synthesis [2]. The calcium catalyst's water solubility facilitates efficient recovery and reuse for up to eight cycles without significant loss in deuteration efficiency, addressing cost concerns in large-scale deuterated intermediate production.
Deuterated analogues serve as critical analytical standards for quantifying metabolic profiles during Edoxaban development. Synthetic routes to compounds like formoterol-d₆ and tolperison-d₇ provide internal standards for LC/MS/MS analysis, enabling precise measurement of trace metabolites in biological matrices [4]. Silver-catalyzed decarboxylative deuteration methods further expand access to deuterated fluoroalkene bioisosteres using D₂O as an economical deuterium source, though their direct application to Edoxaban intermediates requires further exploration [8].
Table 2: Deuterium Incorporation Strategies for Synthetic Optimization
| Deuteration Method | Deuterium Source | Efficiency | Application Scope |
|---|---|---|---|
| Ca(II)-HFIP reductive amination | d₂-Hantzsch ester | >99% | Amino acids, peptide-like intermediates |
| Ag-catalyzed decarboxylation | D₂O | 85–92% | Fluoroalkene bioisosteres |
| Acid-catalyzed H/D exchange | D₂O/CD₃OD | 70–80% | Heterocyclic fragments |
The stereochemical integrity of the cyclohexane ring in Edoxaban intermediates demands precision in diastereoselective functionalization. Key innovations include a Burgess-type reagent-mediated rearrangement that converts 1,2-trans-aminoalcohols into differentially protected 1,2-cis-diamines via sulfonyl aziridine intermediates. This transformation leverages neighboring group participation to achieve >98% regioselectivity and 20:1 diastereomeric ratios, establishing the critical (1S,2R,4S) configuration required for optimal Factor Xa binding [3].
Mitsunobu reactions with azide nucleophiles enable controlled stereochemical inversion at the C2 position of cyclohexane carboxamides. When combined with base-catalyzed epimerization (K₂CO₃ in DMF, 80°C), this strategy provides access to all six stereoisomers of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from 3-cyclohexene-carboxylic acid precursors [9]. The stereochemical flexibility aids in producing impurity references for quality control. Additionally, bismuth-catalyzed condensation between cyclohexane diamines and thiazole carbonyl chlorides has demonstrated superior chemoselectivity over traditional carbodiimide coupling agents, minimizing racemization during amide bond formation [7].
Solvent selection critically influences reaction kinetics, stereoselectivity, and intermediate stability throughout Edoxaban synthesis. Acetonitrile-mediated deprotection-coupling sequences exemplify optimized solvent systems: After Boc removal with methylsulfonic acid in acetonitrile, the same solvent facilitates direct coupling with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl chloride without workup. Triethylamine (5.0 equivalents) added at 10°C suppresses epimerization while achieving 84% isolated yield of the advanced Edoxaban precursor [6] [7].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: